molecular formula C26H25NO11 B15136127 Sanguinarine (gluconate)

Sanguinarine (gluconate)

Cat. No.: B15136127
M. Wt: 527.5 g/mol
InChI Key: LUQSYLIFPGNCMW-IFWQJVLJSA-M
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Properties

Molecular Formula

C26H25NO11

Molecular Weight

527.5 g/mol

IUPAC Name

24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C20H14NO4.C6H12O7/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;7-1-2(8)3(9)4(10)5(11)6(12)13/h2-8H,9-10H2,1H3;2-5,7-11H,1H2,(H,12,13)/q+1;/p-1/t;2-,3-,4+,5-/m.1/s1

InChI Key

LUQSYLIFPGNCMW-IFWQJVLJSA-M

Isomeric SMILES

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O

Canonical SMILES

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.C(C(C(C(C(C(=O)[O-])O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sanguinarine (gluconate) can be synthesized through various chemical routes. One common method involves the extraction of sanguinarine from plant sources, followed by its conversion to the gluconate form. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate sanguinarine from plant material . The isolated sanguinarine is then reacted with gluconic acid under controlled conditions to form sanguinarine (gluconate) .

Industrial Production Methods

Industrial production of sanguinarine (gluconate) involves large-scale extraction from plant sources, followed by purification and conversion to the gluconate form. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Reduction by Sanguinarine Reductase

Sanguinarine undergoes enzymatic reduction in plant cells via sanguinarine reductase , a cytoplasmic enzyme that utilizes NADPH as a cofactor:

Sanguinarine+NADPHSanguinarine reductaseDihydrosanguinarine+NADP+\text{Sanguinarine} + \text{NADPH} \xrightarrow{\text{Sanguinarine reductase}} \text{Dihydrosanguinarine} + \text{NADP}^+

Key characteristics :

  • Kinetics : Apparent Km=0.2μMK_m = 0.2 \, \mu\text{M}, Vmax=0.5μmol/min/mgV_{\text{max}} = 0.5 \, \mu\text{mol/min/mg} .

  • Product inhibition : Dihydrosanguinarine irreversibly inhibits the enzyme at concentrations ≥0.1 μM .

  • Biological role : Reduces cytotoxic benzophenanthridines to less reactive derivatives, enabling phytoalexin recycling .

Bacterial 2-Ketogluconate Pathway Inhibition

Sanguinarine disrupts bacterial glucose metabolism by targeting the 2-ketogluconate pathway :

2-KetogluconateKguD/KguK6-Phosphogluconate\text{2-Ketogluconate} \xrightarrow{\text{KguD/KguK}} \text{6-Phosphogluconate}

Mechanism :

  • Inhibits KguD or KguK enzymes, blocking 2-ketogluconate conversion to 6-phosphogluconate .

  • IC₅₀ : 11–22 μM for Pseudomonas aeruginosa growth inhibition on gluconate .

Membrane Disruption

Sanguinarine gluconate (SGCH) damages bacterial cell membranes via:

  • Alkaline phosphatase (AKP) leakage : Increased extracellular AKP activity indicates compromised cell wall integrity .

  • ATP leakage : Elevated Na⁺/K⁺- and Ca²⁺/Mg²⁺-ATPase activities suggest membrane permeabilization .

SGCHMembrane interactionDisrupted cell wall/membraneEnzyme leakage\text{SGCH} \xrightarrow{\text{Membrane interaction}} \text{Disrupted cell wall/membrane} \xrightarrow{\text{Enzyme leakage}}

Oxidative Stress Induction

SGCH generates reactive oxygen species (ROS), leading to:

SGCHMitochondrial interactionROSOxidative damage\text{SGCH} \xrightarrow{\text{Mitochondrial interaction}} \text{ROS} \xrightarrow{\text{Oxidative damage}}

Key findings :

  • ROS levels increase dose-dependently within 10–30 minutes of exposure .

  • Linked to bacterial cell death via lipid peroxidation and DNA damage .

Reaction Types and Key Parameters

Reaction TypeEnzyme/CofactorSubstrateProductKinetic Parameter
ReductionSanguinarine reductase/NADPHSanguinarineDihydrosanguinarineKm=0.2μMK_m = 0.2 \, \mu\text{M}
Pathway inhibitionKguD/KguK2-Ketogluconate6-PhosphogluconateIC₅₀ = 11–22 μM
Membrane disruptionBacterial membraneAKP/ATP leakageAKP activity ↑ 40% at 8× MIC

Research Findings and Implications

  • Detoxification : Sanguinarine reductase enables plants to recycle toxic alkaloids while maintaining defense mechanisms .

  • Antibacterial specificity : Targets bacterial glucose catabolism without affecting mammalian cells .

  • Therapeutic potential : Combines with chlorhexidine for periodontal treatment, reducing gingivitis recurrence .

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